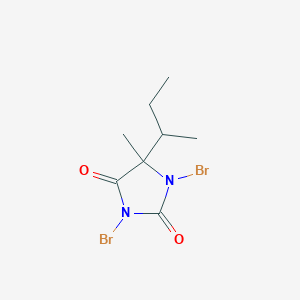
1,3-Dibromo-5-(butan-2-yl)-5-methylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibromo-5-(butan-2-yl)-5-methylimidazolidine-2,4-dione is an organic compound that belongs to the class of imidazolidine derivatives This compound is characterized by the presence of two bromine atoms, a butan-2-yl group, and a methyl group attached to the imidazolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibromo-5-(butan-2-yl)-5-methylimidazolidine-2,4-dione typically involves the bromination of 5-(butan-2-yl)-5-methylimidazolidine-2,4-dione. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product. The use of catalysts and solvents may also be employed to enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dibromo-5-(butan-2-yl)-5-methylimidazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in the formation of less brominated derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state imidazolidine derivatives.
Reduction: Less brominated imidazolidine derivatives.
Substitution: Imidazolidine derivatives with substituted functional groups.
Applications De Recherche Scientifique
1,3-Dibromo-5-(butan-2-yl)-5-methylimidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various imidazolidine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceutical compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,3-Dibromo-5-(butan-2-yl)-5-methylimidazolidine-2,4-dione involves its interaction with molecular targets and pathways within biological systems. The bromine atoms and the imidazolidine ring play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dibromo-5-methylimidazolidine-2,4-dione: Similar structure but lacks the butan-2-yl group.
1,3-Dibromo-5-(butan-2-yl)imidazolidine-2,4-dione: Similar structure but lacks the methyl group.
Uniqueness
1,3-Dibromo-5-(butan-2-yl)-5-methylimidazolidine-2,4-dione is unique due to the presence of both the butan-2-yl and methyl groups, which contribute to its distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
537657-28-6 |
|---|---|
Formule moléculaire |
C8H12Br2N2O2 |
Poids moléculaire |
328.00 g/mol |
Nom IUPAC |
1,3-dibromo-5-butan-2-yl-5-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C8H12Br2N2O2/c1-4-5(2)8(3)6(13)11(9)7(14)12(8)10/h5H,4H2,1-3H3 |
Clé InChI |
RYOSUTRVYSUSSL-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1(C(=O)N(C(=O)N1Br)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{4-[(4-Methoxyphenyl)sulfanyl]phenyl}-2-methylprop-2-enoic acid](/img/structure/B14229622.png)
![8-Hydroxy-1-oxaspiro[4.5]decan-2-one](/img/structure/B14229627.png)
![1-[3-(Dimethylamino)phenyl]butane-1,3-dione](/img/structure/B14229628.png)
![N,N-Dipentyl-4-[2-(pyridin-4-yl)ethenyl]-3-(trifluoromethyl)aniline](/img/structure/B14229633.png)
![Hydroperoxide, 1-[2-(4-methoxyphenyl)ethyl]-1,2-dimethylpropyl](/img/structure/B14229640.png)
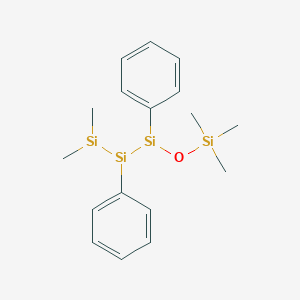
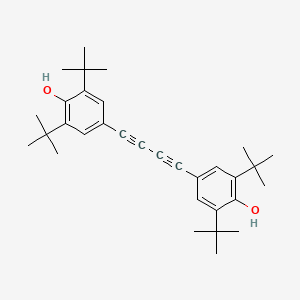
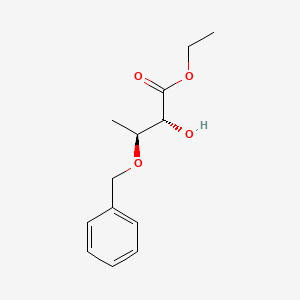
![N-[3-(Dodecyloxy)-2-hydroxypropyl]-L-tyrosine](/img/structure/B14229672.png)

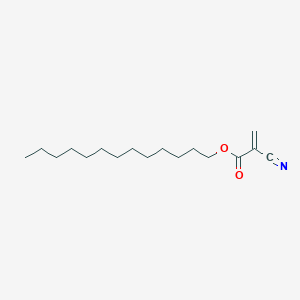

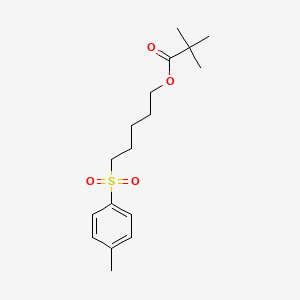
![S-[(1R,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethyl] ethanethioate](/img/structure/B14229720.png)
